1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-[(2,4-dichlorophenyl)methyl]piperazine
Description
This compound features a cyclopenta[c]pyridazine core fused to a piperazine ring, with a 2,4-dichlorophenylmethyl substituent. Its structure combines a rigid bicyclic heterocycle (cyclopenta[c]pyridazine) with a flexible piperazine moiety, a design often employed in medicinal chemistry to balance lipophilicity and hydrogen-bonding capacity .
Properties
IUPAC Name |
3-[4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl]-6,7-dihydro-5H-cyclopenta[c]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N4/c19-15-5-4-14(16(20)11-15)12-23-6-8-24(9-7-23)18-10-13-2-1-3-17(13)21-22-18/h4-5,10-11H,1-3,6-9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTSJCLKZXVARY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NN=C2C1)N3CCN(CC3)CC4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-[(2,4-dichlorophenyl)methyl]piperazine typically involves multi-step procedures. One common route includes the following steps:
Formation of the Piperazine Derivative: The piperazine ring is first substituted with a 2,4-dichlorobenzyl group. This can be achieved by reacting piperazine with 2,4-dichlorobenzyl chloride in the presence of a base such as triethylamine.
Cyclization: The substituted piperazine is then subjected to cyclization with a suitable precursor to form the cyclopenta[c]pyridazine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-[(2,4-dichlorophenyl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-[(2,4-dichlorophenyl)methyl]piperazine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antipsychotic, antimicrobial, and antiviral agent
Biological Research: Used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-[(2,4-dichlorophenyl)methyl]piperazine involves its interaction with specific molecular targets such as dopamine and serotonin receptors. The compound acts as an antagonist at these receptors, thereby modulating neurotransmitter activity and exerting its pharmacological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights key structural analogs and their distinguishing features:
Physicochemical Properties
- Melting Points : Piperazine derivatives with dichlorophenyl groups typically melt between 170–180°C (e.g., compound 22 in : m.p. 177–178°C). The target compound’s melting point is unreported but expected to align with this range due to structural similarity.
- Solubility : The dichlorophenyl group enhances lipophilicity, while the piperazine moiety improves aqueous solubility via protonation (pH-dependent) .
Biological Activity
1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-[(2,4-dichlorophenyl)methyl]piperazine is a heterocyclic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H24Cl2N4
- Molecular Weight : 368.5 g/mol
- CAS Number : 2097903-91-6
Synthesis
The synthesis of this compound typically involves the cyclization of piperazine derivatives with cyclopentapyridazine frameworks. The synthetic route may include various steps such as condensation reactions and substitutions to achieve the desired structure.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of similar compounds within the cyclopenta[c]pyridazine class. For instance:
- A compound structurally related to this compound demonstrated significant inhibitory effects against Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 µM .
- The compound's activity was attributed to its ability to interact with target proteins involved in bacterial DNA replication and repair mechanisms.
| Microorganism | MIC (µM) | Activity |
|---|---|---|
| Pseudomonas aeruginosa | 0.21 | Strong Inhibition |
| Escherichia coli | 0.21 | Strong Inhibition |
| Candida albicans | Varies | Moderate Inhibition |
Cytotoxicity Studies
Cytotoxicity assays using various cell lines have shown that certain derivatives of piperazine exhibit selective cytotoxic effects:
- In vitro studies indicated that compounds related to this class could induce apoptosis in cancer cell lines while sparing normal cells. For example, a derivative showed an IC50 value of 27.05 µM against L929 fibroblast cells .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| L929 (fibroblast) | 27.05 | Moderate Cytotoxicity |
| HeLa (cervical cancer) | 120.6 | Low Cytotoxicity |
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit monoamine oxidase (MAO), which is crucial in regulating neurotransmitters .
- DNA Interaction : Molecular docking studies suggest that these compounds can bind effectively to DNA gyrase and MurD enzymes, disrupting bacterial replication processes .
- Receptor Modulation : Some derivatives may act as antagonists or agonists at various neurotransmitter receptors, influencing neurochemical pathways.
Case Studies
- Antimicrobial Efficacy : A study highlighted the effectiveness of a closely related piperazine derivative against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .
- Cancer Research : Another investigation focused on the cytotoxic effects of piperazine derivatives on cancer cell lines, demonstrating their potential utility in oncological therapies due to selective targeting of malignant cells while minimizing harm to healthy tissues .
Q & A
Q. Advanced Analytical Approach
NMR Analysis : ¹H and ¹³C NMR confirm the cyclopenta[c]pyridazine ring’s proton environments and substituent positions. For example, deshielded protons near electronegative groups (e.g., dichlorophenyl) show distinct splitting patterns .
X-ray Crystallography : Resolves spatial arrangements of fused rings and steric interactions, critical for validating stereochemistry .
Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation pathways, distinguishing regioisomers .
What strategies are effective in addressing contradictory pharmacological data for piperazine derivatives in receptor binding studies?
Q. Advanced Data Reconciliation
Dose-Response Curves : Replicate assays across multiple concentrations to identify non-linear effects or partial agonism .
Receptor Subtype Selectivity : Use knockout cell lines or competitive binding assays (e.g., with selective antagonists) to isolate target interactions .
Molecular Dynamics Simulations : Model ligand-receptor docking to explain discrepancies in affinity measurements (e.g., role of the dichlorophenyl group in hydrophobic pockets) .
What are the key considerations in designing stability studies for this compound under varying pH and temperature conditions?
Q. Basic Experimental Design
pH Stability : Incubate the compound in buffers (pH 2–10) at 37°C for 24–72 hours, monitoring degradation via HPLC. Acidic conditions may hydrolyze the piperazine moiety .
Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition points. Piperazine derivatives often degrade above 200°C, but cyclopenta[c]pyridazine’s fused rings enhance thermal resistance .
Light Sensitivity : Store samples in amber vials and test under UV/visible light to detect photolytic byproducts .
How can researchers validate the compound’s interaction with neurotransmitter transporters or receptors?
Q. Advanced Mechanistic Study
Radioligand Displacement Assays : Use [³H]-labeled reference ligands (e.g., serotonin or dopamine transporter inhibitors) to quantify binding affinity (Ki values) .
Functional Assays : Measure cAMP accumulation or calcium flux in transfected cells expressing target receptors (e.g., 5-HT₁A or D₂) .
In Silico Profiling : Perform homology modeling of the dichlorophenyl-piperazine motif against GPCR databases to predict off-target effects .
What solvent systems are optimal for recrystallizing this compound to achieve >95% purity?
Q. Basic Purification Protocol
Solvent Screening : Test binary mixtures (e.g., EtOAc/hexane, DCM/MeOH) for solubility gradients. Polar solvents enhance recovery of crystalline forms .
Slow Evaporation : Use low-boiling solvents (e.g., acetone) under controlled evaporation rates to minimize amorphous byproducts .
Purity Validation : Confirm via melting point analysis and HPLC (retention time consistency ±0.1 min) .
How do steric effects from the cyclopenta[c]pyridazine ring influence the compound’s reactivity in nucleophilic substitution reactions?
Q. Advanced Structural Analysis
Steric Maps : Generate using computational tools (e.g., Gaussian) to visualize hindered sites. The fused ring system may shield the piperazine nitrogen, reducing alkylation rates .
Kinetic Studies : Compare reaction rates with non-fused analogs. Steric hindrance can decrease reaction velocity by 30–50%, necessitating higher catalyst loads .
XRD Validation : Crystal structures reveal torsional angles between the dichlorophenyl group and pyridazine ring, impacting accessibility .
What in vitro models are suitable for preliminary toxicity profiling of this compound?
Q. Basic Screening Framework
Cytotoxicity Assays : Use HEK293 or HepG2 cells with MTT/WST-1 reagents. Piperazine derivatives often show IC₅₀ > 100 μM, but dichlorophenyl groups may enhance toxicity .
hERG Channel Inhibition : Patch-clamp assays to assess cardiac risk. Lipophilic substituents (e.g., dichlorophenyl) correlate with hERG blockade .
Metabolic Stability : Incubate with liver microsomes (human/rat) to estimate hepatic clearance and CYP450 interactions .
How can researchers resolve synthetic byproducts arising from incomplete cyclopenta[c]pyridazine ring closure?
Q. Advanced Troubleshooting
Reaction Monitoring : Use TLC (Rf tracking) or in situ IR to detect intermediates. Incomplete formylation (Vilsmeier step) is a common bottleneck .
Catalyst Optimization : Replace DMF with N-methylpyrrolidone (NMP) to enhance electrophilicity of the formylating agent .
Byproduct Identification : LC-MS/MS to characterize dimers or open-chain analogs, guiding column chromatography conditions .
What computational tools are recommended for predicting the compound’s ADME properties?
Q. Advanced Predictive Modeling
SwissADME : Estimates logP (lipophilicity) and bioavailability. The dichlorophenyl group may increase logP by ~2 units, reducing aqueous solubility .
MOLPROPERTY (Schrödinger) : Predicts blood-brain barrier penetration; piperazine derivatives often show moderate CNS access .
Metabolizer (Simcyp) : Simulates phase I/II metabolism, identifying potential glucuronidation sites on the pyridazine ring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
